molecular formula C7H4BF5O3 B8194689 (2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid

(2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B8194689
M. Wt: 241.91 g/mol
InChI Key: QNGAFYZPLXUKJB-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative characterized by the presence of difluoro and trifluoromethoxy substituents on the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The primary products of reactions involving this compound are biaryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The primary mechanism of action for (2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Comparison: Compared to its analogs, (2,3-Difluoro-6-(trifluoromethoxy)phenyl)boronic acid offers unique reactivity due to the presence of both difluoro and trifluoromethoxy groups. These substituents can influence the electronic properties of the phenyl ring, potentially enhancing the efficiency and selectivity of coupling reactions .

Properties

IUPAC Name

[2,3-difluoro-6-(trifluoromethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O3/c9-3-1-2-4(16-7(11,12)13)5(6(3)10)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGAFYZPLXUKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)OC(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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